2,4-Dichloro-3-vinylpyridine
Description
2,4-Dichloro-3-vinylpyridine is a halogenated pyridine derivative featuring a vinyl group at the 3-position and chlorine atoms at the 2- and 4-positions.
Properties
Molecular Formula |
C7H5Cl2N |
|---|---|
Molecular Weight |
174.02 g/mol |
IUPAC Name |
2,4-dichloro-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Cl2N/c1-2-5-6(8)3-4-10-7(5)9/h2-4H,1H2 |
InChI Key |
ZMSWZEMNZUMXDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CN=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-vinylpyridine typically involves the chlorination of 3-vinylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms at the 2nd and 4th positions of the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization Reactions:
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar solvents (e.g., methanol) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) in the presence of suitable monomers.
Major Products:
Substitution: Various substituted pyridines.
Oxidation: Pyridine-3-carboxylic acid derivatives.
Polymerization: Vinylpyridine-based polymers.
Scientific Research Applications
2,4-Dichloro-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-vinylpyridine exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the vinyl group. These electronic effects influence the compound’s behavior in various chemical reactions, such as nucleophilic substitution and polymerization.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyridine Derivatives
Structural and Substituent Effects
Key structural analogs include:
- 2,4-Dichloro-3-nitropyridine (): Nitro group at the 3-position instead of vinyl.
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): Amino and substituted phenyl groups introduce hydrogen-bonding capacity.
- 6-Chloro-5-iodo-3-nitropyridin-2-amine (): Halogen and nitro substituents with an amino group.
Table 1: Substituent Influence on Reactivity and Stability
Physical Properties
Table 2: Comparative Physical Data
*Melting point estimated based on analog trends.
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